molecular formula C11H19NO2 B13176665 2-(1-Cyclopropylpiperidin-4-yl)propanoic acid

2-(1-Cyclopropylpiperidin-4-yl)propanoic acid

Cat. No.: B13176665
M. Wt: 197.27 g/mol
InChI Key: JPBABMMHUMBJPC-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylpiperidin-4-yl)propanoic acid is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-piperidone, followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Cyclopropylpiperidin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(1-Cyclopropylpiperidin-4-yl)propanoic acid can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the cyclopropyl and propanoic acid groups.

    N-(piperidine-4-yl)benzamide: A derivative with a benzamide group attached to the piperidine ring.

    Piperine: A naturally occurring alkaloid with a piperidine moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C11H19NO2/c1-8(11(13)14)9-4-6-12(7-5-9)10-2-3-10/h8-10H,2-7H2,1H3,(H,13,14)

InChI Key

JPBABMMHUMBJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C2CC2)C(=O)O

Origin of Product

United States

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